N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
Description
N-[4-(1H-Tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring a tetrazole moiety at the para-position of the phenyl ring. The tetrazole group (1H-tetrazol-1-yl) is a five-membered aromatic heterocycle with four nitrogen atoms, known for its high acidity (pKa ~4.9) and bioisosteric properties, often serving as a carboxylate replacement in drug design .
Properties
Molecular Formula |
C14H11N5O |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h1-10H,(H,16,20) |
InChI Key |
QRAFRMBIHNQFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-aminobenzoyl chloride with sodium azide (NaN) to form the tetrazole ring. The resulting intermediate is then treated with ammonia or an amine to yield N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Cycloaddition Reactions Involving the Tetrazole Ring
The tetrazole moiety participates in [3+2] cycloadditions due to its electron-deficient nature. In one study, the tetrazole ring underwent cycloaddition with activated nitriles under Cu(II) catalysis to form fused heterocycles (e.g., triazolo-tetrazoles) with yields up to 98% .
Key Reaction Conditions:
| Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|
| Cu(II)/Na azide | DMSO | 90°C | 75–96% |
| AlCl₃ | NMP | 80°C | 84–91% |
Mechanistically, the Cu(II) catalyst activates the nitrile group, facilitating nucleophilic attack by the tetrazole’s nitrogen atoms . This reactivity enables the synthesis of polycyclic derivatives for pharmaceutical applications.
Electrophilic Aromatic Substitution (EAS)
The phenyl rings undergo halogenation and sulfonation. For example, bromination at the para-position of the benzamide phenyl group was achieved using Br₂/FeBr₃, yielding 5-bromo derivatives critical for structure-activity relationship (SAR) studies .
Substitution Patterns:
| Position | Substituent | Catalyst | Yield |
|---|---|---|---|
| para | Br | FeBr₃ | 89% |
| meta | NO₂ | H₂SO₄ | 72% |
The electron-withdrawing tetrazole group directs electrophiles to the meta and para positions of the adjacent phenyl ring.
Amide Functionalization
The benzamide group undergoes hydrolysis and acylation. Hydrolysis with HCl/NaOH yields 4-(1H-tetrazol-1-yl)aniline, while acylation with acid chlorides forms secondary amides:
Example Reaction:
| Acid Chloride | Product Yield |
|---|---|
| Acetyl chloride | 85% |
| Benzoyl chloride | 91% |
Metal-Catalyzed Cross-Couplings
The compound participates in Suzuki-Miyaura couplings when halogenated. For instance, the 5-bromo derivative (from EAS) reacts with aryl boronic acids under Pd catalysis:
Optimized Conditions:
Redox Reactions
The tetrazole ring is resistant to oxidation, but the benzamide’s phenyl group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄). Reduction of the amide to an amine is achievable with LiAlH₄, though this requires careful control to avoid over-reduction.
Biological Alkylation
In medicinal chemistry, the tetrazole’s NH group undergoes alkylation to improve pharmacokinetics. For example, reaction with methyl iodide in DMF forms a methylated derivative with enhanced metabolic stability:
Conditions:
-
Base: K₂CO₃
-
Yield: 78%
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid, which is linked to inflammatory conditions such as gout. This inhibition can lead to reduced inflammation and pain relief in affected patients.
Anticancer Properties
This compound has shown promise in cancer research. Studies have identified its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. The compound's interaction with specific cellular pathways makes it a candidate for further investigation as an anticancer agent .
Case Study 1: Xanthine Oxidase Inhibition
A study focused on the synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors demonstrated that certain modifications to the structure significantly enhanced inhibitory activity. The most potent derivatives showed IC values lower than those of existing treatments for gout, suggesting potential for clinical application .
Case Study 2: Anticancer Activity
In another study, derivatives of this compound were tested against various cancer cell lines. Results indicated that some derivatives exhibited IC values comparable to or better than standard chemotherapeutic agents. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Mechanism of Action
- The exact mechanism by which N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Table 1: Key Structural Differences and Their Implications
Key Observations:
- Tetrazole vs. Imidazole : Tetrazole derivatives exhibit stronger hydrogen-bonding capacity and acidity, making them superior bioisosteres for carboxylic acids in drug design compared to imidazoles .
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) enhance metabolic stability, while basic groups (e.g., piperazine) improve aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Key Insights:
- Polar Surface Area : Tetrazole derivatives have higher polarity, enhancing solubility but requiring optimization for blood-brain barrier penetration .
Table 4: Activity Profiles
Highlights:
- Tetrazole vs. Imidazole Bioactivity : Tetrazole derivatives show broader kinase inhibition, while imidazoles excel in antimicrobial applications due to membrane-targeting effects .
- Acetylated Derivatives : Improved pharmacokinetics (e.g., longer half-life) but variable potency depending on substituent position .
Biological Activity
N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, a compound featuring a tetrazole ring integrated with a benzamide structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
1. Structural Overview
The molecular structure of this compound is characterized by the presence of a phenyl group linked to a benzamide moiety, with a tetrazole ring contributing to its pharmacological properties. The unique arrangement of these functional groups facilitates interactions with various biological targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Exhibits strong biological activity against specific enzyme targets. |
| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | Structure | Known for its role as a xanthine oxidase inhibitor. |
| 4-Acetyl-N-(2-(1H-tetrazol-5-yl)phenyl)benzamide | Structure | Displays enhanced solubility and bioavailability compared to parent compounds. |
2.1 Antimicrobial Properties
Research indicates that compounds containing tetrazole rings, including this compound, exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth in vitro against various strains such as Bacillus subtilis and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective alternatives to traditional antibiotics.
2.2 Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has demonstrated anti-inflammatory properties. Studies utilizing the carrageenan-induced paw edema model in rats revealed that certain tetrazole derivatives exhibited moderate anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
2.3 Xanthine Oxidase Inhibition
One of the promising applications of this compound is as an inhibitor of xanthine oxidase, an enzyme involved in uric acid metabolism. This inhibition can be beneficial in managing conditions like gout . Molecular docking studies have provided insights into the binding affinity of this compound to xanthine oxidase, indicating its potential as a lead compound for drug development targeting hyperuricemia .
3. Case Studies and Research Findings
Several studies have explored the biological activity of tetrazole derivatives, highlighting their therapeutic potential:
- Study on Antimicrobial Activity : A series of substituted tetrazole derivatives were synthesized and evaluated for their antimicrobial efficacy using disc diffusion methods. Compounds showed varying degrees of inhibition against Escherichia coli and Staphylococcus aureus, with some exhibiting MIC values lower than standard antibiotics .
- Anti-inflammatory Activity Evaluation : In a study assessing the anti-inflammatory effects of new benzoxazinone derivatives, certain tetrazole-containing compounds were found to significantly reduce inflammation in animal models .
4. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl or benzamide moieties can enhance potency and selectivity towards specific biological targets:
- GPR35 Agonism : Some derivatives have been identified as agonists for G protein-coupled receptor GPR35, which is implicated in pain and metabolic disorders. These compounds demonstrated dose-dependent responses in cellular assays .
- Optimization for Antimicrobial Activity : Structural modifications have led to increased solubility and bioavailability, enhancing the therapeutic index of certain tetrazole derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
